Chemical Properties of (R)-1-(Quinolin-6-yl)ethan-1-amine: A Strategic Guide for Medicinal Chemistry
Chemical Properties of (R)-1-(Quinolin-6-yl)ethan-1-amine: A Strategic Guide for Medicinal Chemistry
Executive Summary: The Strategic Value of Chiral 1-Arylethylamines
In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. (R)-1-(Quinolin-6-yl)ethan-1-amine (CAS: 1213323-58-0) 1 has emerged as a highly privileged chiral building block. Combining the electron-deficient, hydrogen-bond accepting properties of a quinoline core with a stereochemically rigid ethylamine side chain, this molecule serves as an ideal vector for exploring the hinge regions and solvent channels of kinases (such as c-Met and RTKs) 2.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and integration workflows for high-throughput medicinal chemistry.
Physicochemical & Structural Profiling
Understanding the physicochemical parameters of (R)-1-(Quinolin-6-yl)ethan-1-amine is essential for predicting its behavior in both synthetic coupling reactions and biological environments. The quinoline nitrogen features a pKa of approximately 4.9, rendering it largely unprotonated at physiological pH, which is ideal for acting as a hydrogen-bond acceptor. Conversely, the primary aliphatic amine (pKa ~9.5) exists predominantly in its ionized state, facilitating salt-bridge formations with acidic residues (e.g., Asp or Glu) in target binding pockets.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1213323-58-0 | Unique identifier for the (R)-enantiomer. |
| Molecular Formula | C₁₁H₁₂N₂ | Low molecular weight (172.23 g/mol ) allows for high ligand efficiency (LE). |
| Exact Mass | 172.1000 Da | Critical for high-resolution LC-MS monitoring during library synthesis. |
| TPSA | 38.9 Ų | Excellent membrane permeability; falls well within Lipinski’s Rule of 5. |
| H-Bond Donors | 1 (Primary Amine) | Forms critical interactions with solvent-exposed target residues. |
| H-Bond Acceptors | 2 (Quinoline N, Amine N) | Quinoline N frequently interacts with kinase hinge backbone amides. |
| Stereochemistry | (R)-configuration at C1 | Directs the attached scaffold at a specific ~109.5° vectorial trajectory. |
Pharmacophore Mapping & Target Interaction
When integrated into a larger drug scaffold (e.g., via amide coupling), the (R)-methyl group acts as a steric constraint. This restricts the rotatable bonds of the resulting molecule, reducing the entropic penalty upon binding. In kinase inhibitor design, the quinoline core frequently anchors into the adenine-binding pocket (hinge region), while the chiral amine directs the rest of the molecule toward the DFG motif or solvent channel.
Caption: Pharmacophore mapping of (R)-1-(Quinolin-6-yl)ethan-1-amine within a typical kinase binding site.
Self-Validating Synthetic Methodologies
As a Senior Application Scientist, I prioritize synthetic routes that guarantee high enantiomeric excess (e.e. >98%) and scalability. While racemic resolution is possible, de novo asymmetric synthesis using chiral auxiliaries or biocatalysis provides superior yields and operational simplicity.
Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide
The use of Ellman’s chiral auxiliary (tert-butanesulfinamide) is the gold standard for synthesizing chiral amines 3.
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Causality: We utilize Titanium(IV) ethoxide (Ti(OEt)₄) as both a Lewis acid and a water scavenger. Unlike Dean-Stark conditions, Ti(OEt)₄ drives imine condensation at room temperature, preventing the thermal degradation of the quinoline ketone.
Step-by-Step Workflow:
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Condensation: To a solution of 1-(quinolin-6-yl)ethan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the (R)-sulfinimine.
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Diastereoselective Reduction: Cool the sulfinimine solution in THF to -48°C. Add L-Selectride (1.5 eq) dropwise. Causality: L-Selectride provides a bulky hydride source that attacks the less sterically hindered face of the chiral sulfinimine, maximizing diastereomeric excess (d.e. >95%). Stir for 4 hours, quench with saturated NH₄Cl, and extract with EtOAc.
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Deprotection: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. The mild acidic conditions selectively cleave the sulfinyl group without protonating the quinoline core to the point of degradation. Precipitate the resulting (R)-1-(Quinolin-6-yl)ethan-1-amine hydrochloride salt with cold diethyl ether.
Protocol B: Biocatalytic Transamination (Green Chemistry Approach)
For large-scale, sustainable synthesis, amine transaminases (ATAs) offer an elegant alternative 4.
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Causality: Using an (R)-selective transaminase (e.g., ATA-117) with isopropylamine as the amine donor shifts the equilibrium entirely to the product side when coupled with a system that removes the acetone byproduct (e.g., sweeping with N₂ or using reduced pressure). This yields the target amine in >99% e.e. directly from the ketone.
Experimental Workflow: Scaffold Integration for HTS
When integrating (R)-1-(Quinolin-6-yl)ethan-1-amine into a High-Throughput Screening (HTS) library, amide coupling is the most frequent transformation.
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Causality in Reagent Selection: The alpha-methyl group creates local steric hindrance around the primary amine. Standard EDC/HOBt coupling often stalls at 60-70% conversion. Therefore, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt ester intermediate that rapidly overcomes the steric bulk of the chiral center.
Standard Amidation Protocol:
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Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M).
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Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes at room temperature to pre-form the active ester.
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Add (R)-1-(Quinolin-6-yl)ethan-1-amine (1.1 eq). Stir for 2 hours.
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Monitor via LC-MS. Upon completion, dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Caption: Logical workflow for integrating the chiral amine into an HTS library pipeline.
Conclusion
(R)-1-(Quinolin-6-yl)ethan-1-amine is far more than a simple building block; it is a highly engineered vector for probing complex biological targets. By understanding its physicochemical profile and employing robust, stereoselective synthetic protocols like Ellman's auxiliary or transaminase biocatalysis, medicinal chemists can rapidly access high-value chemical space with confidence in their structural integrity.
References
- BLD Pharm. "1-(Quinazolin-6-yl)ethan-1-amine / (R)-1-(Quinolin-6-yl)ethan-1-amine Product Data".
- Google Patents. "Disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases".
- National Institutes of Health (PMC). "From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination".
- ResearchGate. "A screening study of ChirBase molecular database to explore the expanded chiral pool derived from the application of chiral chromatography".
Sources
- 1. 1150618-18-0|1-(Quinazolin-6-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. WO2013144737A2 - Novel 3,5-disubstitued-3h-imidazo[4,5-b]pyridine and 3,5- disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases - Google Patents [patents.google.com]
- 3. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
